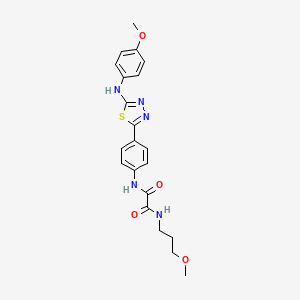
N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(3-methoxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(3-methoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-N2-(3-methoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
- Singlet Oxygen Generation for Cancer Treatment : A study detailed the synthesis and characterization of zinc phthalocyanine derivatives, emphasizing their remarkable photodynamic therapy (PDT) application potentials. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
- Broad Biological Activities : Nitrogen heterocycles, including 1,3,4-thiadiazole derivatives, have been investigated for their therapeutic effects across various pathological conditions, highlighting their antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. These activities support the wide range of applications for these compounds in medical science (Ameen & Qasir, 2017).
Anticancer Properties
- Selective Antagonism for Receptors : Research into 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives has shown significant binding affinity and selectivity for human adenosine A3 receptors. The most potent antagonist identified offers insights into developing new treatments targeting adenosine receptors, crucial for cancer therapy (Jung et al., 2004).
Corrosion Inhibition
- Protection of Metals : Studies have also demonstrated the effectiveness of thiadiazole derivatives as corrosion inhibitors for metals in acidic environments. This application is vital for extending the lifespan of metal structures and components in various industrial sectors (Tang et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the human adenosine A3 receptor . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer and signal transduction.
Mode of Action
The compound acts as a potent and selective antagonist to the human adenosine A3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of adenosine on the A3 receptor, thereby modulating its function.
properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-29-13-3-12-22-18(27)19(28)23-15-6-4-14(5-7-15)20-25-26-21(31-20)24-16-8-10-17(30-2)11-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAQSXAALSEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)

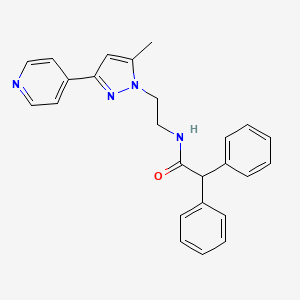
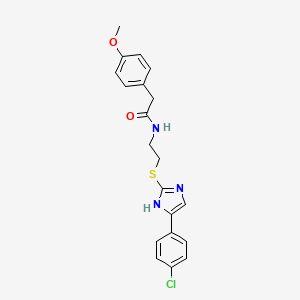
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)
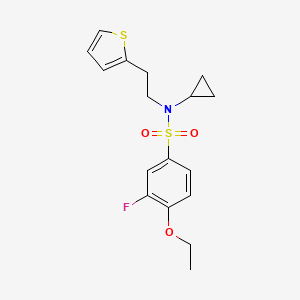

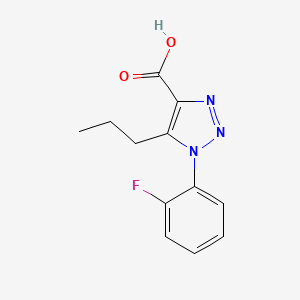
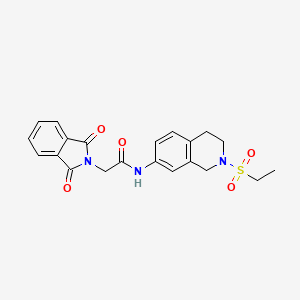
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)